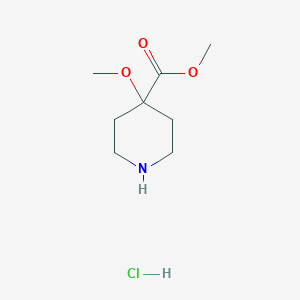![molecular formula C8H9ClN2O B1471018 Chlorhydrate de pyrazolo[1,5-a]pyridin-2-yl-méthanol CAS No. 1187932-28-0](/img/structure/B1471018.png)
Chlorhydrate de pyrazolo[1,5-a]pyridin-2-yl-méthanol
Vue d'ensemble
Applications De Recherche Scientifique
Applications optiques en science des matériaux
Le chlorhydrate de pyrazolo[1,5-a]pyridin-2-yl-méthanol a été identifié comme un composé stratégique pour les applications optiques en raison de ses propriétés photophysiques réglables. Ces propriétés le rendent adapté à la conception d’émetteurs à l’état solide, qui sont essentiels au développement de dispositifs électroluminescents organiques (OLED). La capacité du composé à présenter de bonnes intensités d’émission à l’état solide le rend comparable aux sondes commerciales telles que la coumarine-153 et la rhodamine 6G .
Imagerie biologique
Dans le domaine de l’imagerie biologique, les dérivés de ce composé sont prometteurs en raison de leurs propriétés photophysiques significatives. Ils peuvent être utilisés comme sondes fluorescentes pour étudier la dynamique des processus intracellulaires, offrant un moyen non invasif de surveiller et de comprendre les fonctions biologiques au niveau moléculaire .
Chimie médicinale : Applications antitumorales
Le squelette pyrazolo[1,5-a]pyridinique fait partie des composés hétérocycliques azotés qui ont montré un impact élevé en chimie médicinale. Ses dérivés ont été explorés pour leur potentiel anticancéreux, avec la possibilité de conduire à de nouvelles conceptions de médicaments antitumoraux .
Synthèse organique
Ce composé sert de squelette fonctionnel en synthèse organique, permettant une post-fonctionnalisation diversifiée. Il permet la création d’une large gamme de molécules structurellement diverses, qui peuvent être explorées plus avant pour diverses propriétés chimiques et pharmacologiques .
Capteurs chimiques
La polyvalence structurale du this compound lui permet d’être utilisé dans le développement de capteurs chimiques. Ces capteurs peuvent détecter des ions ou des molécules, ce qui les rend précieux pour la surveillance environnementale et le diagnostic .
Études photophysiques
Les dérivés du composé sont utilisés dans les études photophysiques pour comprendre l’interaction entre la lumière et la matière. Ils sont particulièrement utiles pour étudier les propriétés de fluorescence et les performances de photoblanchiment, qui sont essentielles au développement de nouveaux matériaux fluorescents .
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit amp-activated protein kinase , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have a similar target.
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
If it does indeed target amp-activated protein kinase as suggested, it could potentially affect energy homeostasis within cells .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride in laboratory experiments include its low cost, its availability in a variety of solvents, and its ability to act as a competitive inhibitor of enzymes. However, there are some limitations to using Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride in laboratory experiments. For example, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride is not very stable in acidic solutions, and it can be difficult to isolate and purify the compound from the reaction mixture. Additionally, the mechanism of action of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride is not well understood, so it can be difficult to predict the effects of the compound on the activity of enzymes, proteins, and nucleic acids.
Orientations Futures
For the use of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride in research include further studies of its mechanism of action, as well as its effects on the activity of enzymes, proteins, and nucleic acids. Additionally, further studies of the binding of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride to drugs and their respective targets could provide insight into the development of new therapeutic agents. Additionally, further studies of the synthesis of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride could lead to the development of more efficient and cost-effective methods of production. Finally, further studies of the stability of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride in different solvents could lead to the development of more stable and effective formulations.
Analyse Biochimique
Biochemical Properties
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have potential therapeutic applications in cancer treatment by inhibiting the continuous activation and overexpression of these kinases .
Cellular Effects
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are crucial for cell survival and differentiation .
Molecular Mechanism
The molecular mechanism of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the ATP pocket of TRKs, thereby inhibiting their kinase activity . The inhibition of TRKs results in the suppression of downstream signaling pathways, ultimately affecting cell proliferation and survival . Furthermore, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has shown selectivity for certain cell lines, indicating its potential for targeted therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride have been observed to change over time. The compound exhibits good plasma stability, which is essential for maintaining its efficacy during experiments . Long-term studies are needed to fully understand its degradation and any potential long-term effects on cellular function. In vitro and in vivo studies have shown that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride can maintain its activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRKs and suppress tumor growth without causing significant toxicity . At higher doses, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with cytochrome P450 isoforms, particularly CYP2C9, suggests that it may affect metabolic flux and metabolite levels . Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing the compound’s therapeutic efficacy .
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation within certain cellular compartments . These interactions are essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research and drug development .
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-8-3-1-2-4-10(8)9-7;/h1-5,11H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPRQIXTZZVVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-28-0 | |
| Record name | {pyrazolo[1,5-a]pyridin-2-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















